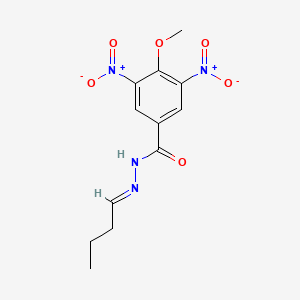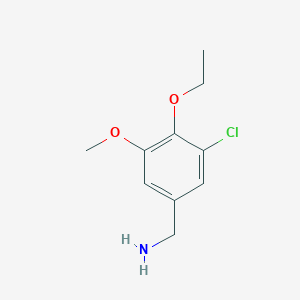![molecular formula C20H27F2N3O2 B2913072 N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide CAS No. 2380009-10-7](/img/structure/B2913072.png)
N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide is a novel compound with potential anti-inflammatory properties. It belongs to the class of benzamides, characterized by a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
- Sulphonate Functionality : The structures are further modified with polar sulphonate functionality in pyridazine sulphonates, which are expected to interact with the hydrophilic half of the CA binding sites .
Molecular Structure Analysis
The molecular formula of this compound is C~20~H~22~F~2~N~3~O~2~ . It contains a cyclohexane ring, a cyclopropyl group, and a pyridazinone moiety. The specific arrangement of atoms and bonds can be visualized through its chemical structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, its synthesis steps provide insights into its reactivity. The benzylation step and the addition of sulphonate functionality are key reactions in its preparation .
Eigenschaften
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O2/c21-20(22)11-9-14(10-12-20)19(27)23-15-3-5-16(6-4-15)25-18(26)8-7-17(24-25)13-1-2-13/h7-8,13-16H,1-6,9-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJMGNWKOWYHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC(=O)C4CCC(CC4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)

![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)
![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)
![1-Acetyl-5-bromo-6-({4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2913001.png)
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)


![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)